molecular formula C15H14O2S B090223 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid CAS No. 1334500-01-4

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid

Cat. No.: B090223
CAS No.: 1334500-01-4
M. Wt: 258.3 g/mol
InChI Key: YOHAYEFGZFABAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C15H14O2S It is characterized by the presence of a phenylacetic acid moiety substituted with a methylsulfanyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophenol and phenylacetic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromothiophenol with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction forms the biphenyl intermediate.

    Oxidation: The biphenyl intermediate is then oxidized using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid functionality, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    Phenylacetic acid: Lacks the methylsulfanyl substitution.

    4-Bromophenylacetic acid: Contains a bromine atom instead of a methylsulfanyl group.

Uniqueness

3-[4-(Methylsulfanyl)phenyl]phenylacetic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHAYEFGZFABAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362651
Record name 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-01-4
Record name 3-[4-(Methylsulfanyl)phenyl]phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.